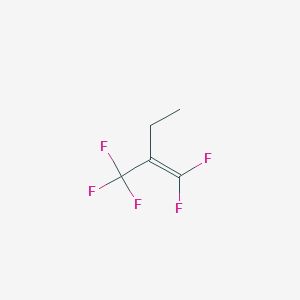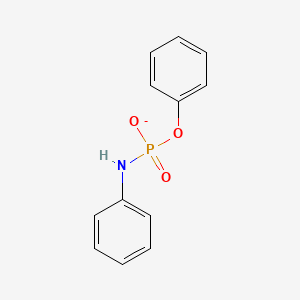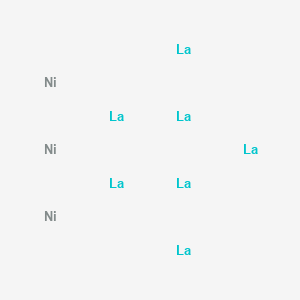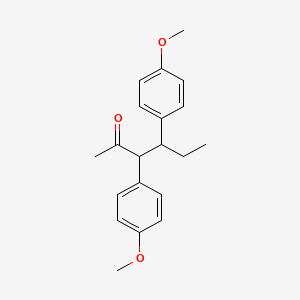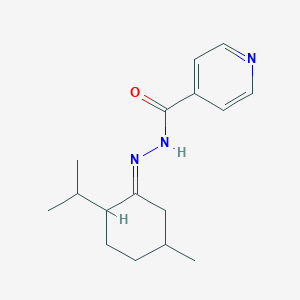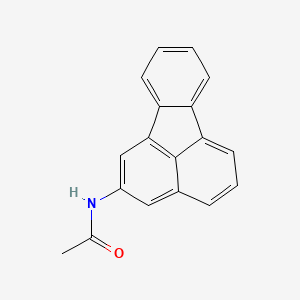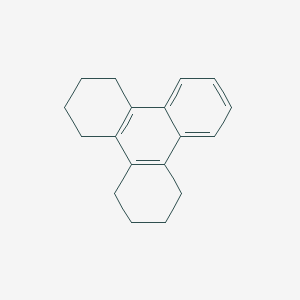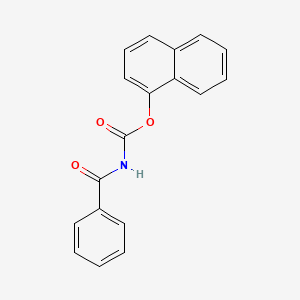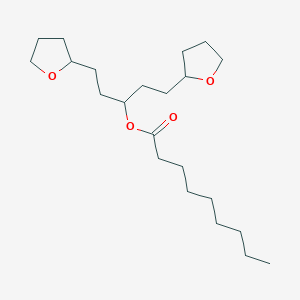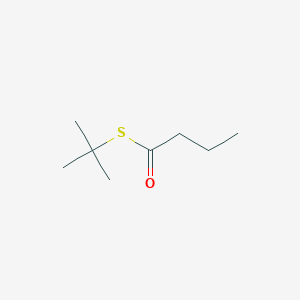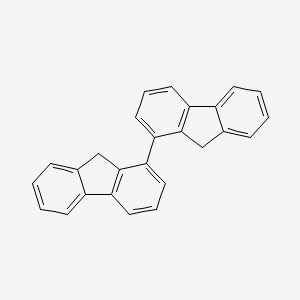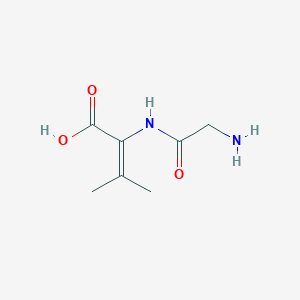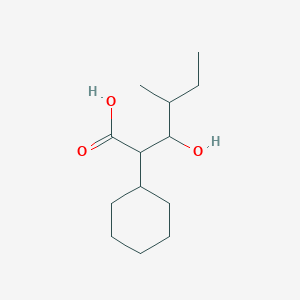
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is an organic compound with the molecular formula C₁₃H₂₄O₃. It features a cyclohexyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.
Hydroxylation: Cyclohexane is hydroxylated using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation reactions using carbon dioxide or other carboxylating agents to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and higher throughput.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.
化学反応の分析
Types of Reactions
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
2-Cyclohexyl-3-hydroxy-4-methylpentanoic acid: Similar structure but with a shorter carbon chain.
2-Cyclohexyl-3-hydroxy-4-methylheptanoic acid: Similar structure but with a longer carbon chain.
2-Cyclohexyl-3-hydroxy-4-methylbutanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
2-Cyclohexyl-3-hydroxy-4-methylhexanoic acid is unique due to its specific carbon chain length and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
6343-64-2 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
2-cyclohexyl-3-hydroxy-4-methylhexanoic acid |
InChI |
InChI=1S/C13H24O3/c1-3-9(2)12(14)11(13(15)16)10-7-5-4-6-8-10/h9-12,14H,3-8H2,1-2H3,(H,15,16) |
InChIキー |
RAYWBDQWWXCHQV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(C1CCCCC1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
